An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)pentanedioic Acid
An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)pentanedioic Acid
CAS Number: 165119-29-9 Molecular Formula: C₁₈H₁₈O₅ Molecular Weight: 314.33 g/mol [1][2][3]
This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)pentanedioic acid, a versatile dicarboxylic acid derivative. While specific literature on this compound is limited, this guide synthesizes information from related structures and general chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, a plausible synthetic route, potential applications in medicinal chemistry, and appropriate analytical techniques for its characterization.
Physicochemical Properties and Structure
3-(4-Benzyloxyphenyl)pentanedioic acid, also known as 3-(4-benzyloxyphenyl)glutaric acid, is a white solid at room temperature. The structure features a central glutaric acid backbone substituted at the 3-position with a 4-benzyloxyphenyl group. This benzyloxy group consists of a benzyl ether attached to a phenyl ring, which imparts a degree of lipophilicity and aromatic character to the otherwise aliphatic dicarboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₁₈H₁₈O₅ | [1][2][3] |
| Molecular Weight | 314.33 g/mol | [1][2][3] |
| Appearance | White solid | Inferred from similar compounds like 3-(4-chlorophenyl)pentanedioic acid[4] |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from general properties of dicarboxylic acids. |
| Storage | Store in a cool, dry place away from light. | General laboratory practice for stable chemical compounds. |
Synthesis and Mechanism
While a specific, dedicated synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid is not extensively reported in the literature, a highly plausible and efficient route can be designed based on established methods for the synthesis of 3-substituted glutaric acids. The most common approach involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.[5]
Proposed Synthetic Pathway
The proposed synthesis starts from 4-benzyloxybenzaldehyde and a malonic ester, such as diethyl malonate.
Caption: Proposed synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid.
Step-by-Step Experimental Protocol
Step 1: Knoevenagel Condensation to form Diethyl 2-(4-benzyloxybenzylidene)malonate (Intermediate A)
-
To a solution of 4-benzyloxybenzaldehyde (1 equivalent) in a suitable solvent such as toluene or ethanol, add diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After cooling, the reaction mixture is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography.
Causality: The Knoevenagel condensation is a classic method for forming a carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound, in this case, diethyl malonate. The basic catalyst facilitates the deprotonation of the malonate, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the benzylidene malonate intermediate.
Step 2: Michael Addition to form Tetraethyl 2-(4-benzyloxybenzyl)propane-1,1,3,3-tetracarboxylate (Michael Adduct)
-
To a solution of the diethyl 2-(4-benzyloxybenzylidene)malonate (1 equivalent) in a suitable solvent like ethanol, add a second equivalent of diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of a base, such as sodium ethoxide, to facilitate the Michael addition.[6][7][8][9][10]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The reaction is quenched with a weak acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude Michael adduct.
Causality: The Michael addition is a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the enolate of diethyl malonate acts as the Michael donor, and the benzylidene malonate acts as the Michael acceptor. The reaction is highly efficient for forming carbon-carbon bonds.
Step 3: Hydrolysis and Decarboxylation to yield 3-(4-Benzyloxyphenyl)pentanedioic acid
-
The crude Michael adduct is suspended in a strong acid, such as concentrated hydrochloric acid, or a strong base like potassium hydroxide solution.
-
The mixture is heated at reflux for several hours. This process hydrolyzes the four ester groups to carboxylic acids.
-
The resulting tetracarboxylic acid is unstable and undergoes decarboxylation upon heating, losing two molecules of carbon dioxide to form the desired 3-(4-Benzyloxyphenyl)pentanedioic acid.
-
After cooling, the product may precipitate and can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Causality: Acid or base-catalyzed hydrolysis cleaves the ester bonds. The resulting geminal dicarboxylic acids are thermally unstable and readily decarboxylate to give the more stable monosubstituted carboxylic acid at those positions.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there are no direct reports on the biological activity of 3-(4-Benzyloxyphenyl)pentanedioic acid, its structural motifs suggest several potential applications in drug discovery. The 3-aryl-glutaric acid scaffold is a known pharmacophore in various biologically active molecules.
Intermediate for Biologically Active Molecules
3-Aryl-glutaric acid derivatives are key intermediates in the synthesis of several important pharmaceuticals. For instance, 3-(4-chlorophenyl)glutaric acid is a precursor to Baclofen, a muscle relaxant that acts as a GABA-B receptor agonist.[4] The structural similarity suggests that 3-(4-Benzyloxyphenyl)pentanedioic acid could serve as a versatile starting material for the synthesis of novel analogs of known drugs or new chemical entities.
Potential as a Scaffold for Enzyme Inhibitors
Derivatives of 3-phenylglutaric acid have been shown to be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids and a target for anti-inflammatory and anti-hypertensive drugs.[11] A study on novel amide derivatives of 3-phenylglutaric acid reported inhibitors with IC₅₀ values in the nanomolar range.[11] The 4-benzyloxyphenyl group of the title compound could be further functionalized to explore interactions with the active site of sEH or other enzymes.
Caption: Potential drug discovery workflow starting from the title compound.
Analytical and Spectroscopic Characterization
Proper characterization of 3-(4-Benzyloxyphenyl)pentanedioic acid is crucial for confirming its identity and purity. Standard analytical techniques can be employed for this purpose.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of dicarboxylic acids.[12][13]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 220-254 nm, where the phenyl ring exhibits absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the dicarboxylic acid needs to be derivatized to increase its volatility. Esterification to the corresponding methyl or ethyl esters is a common practice.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and phenyl groups, a singlet for the benzylic methylene protons (~5.0 ppm), and multiplets for the aliphatic protons of the pentanedioic acid backbone. The acidic protons of the carboxyl groups will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the carboxylic acids (~170-180 ppm), aromatic carbons, the benzylic carbon (~70 ppm), and the aliphatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[6][14][15][16][17]
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid groups.
-
C-O Stretch: Bands in the 1320-1210 cm⁻¹ region can be attributed to the C-O stretching of the carboxylic acid and the ether linkage.
-
Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic rings will also be present.
Mass Spectrometry (MS):
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion: The molecular ion peak ([M]⁺ or [M-H]⁻) should be observable.
-
Fragmentation: Common fragmentation patterns would include the loss of water, carbon dioxide, and cleavage of the benzylic group, which would give a characteristic peak at m/z 91 for the tropylium ion.[2][18] The loss of the entire benzyloxy group is also a likely fragmentation pathway.
Conclusion
3-(4-Benzyloxyphenyl)pentanedioic acid is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While direct studies on this compound are scarce, its structural relationship to known pharmacophores and versatile reactivity make it an attractive starting point for the development of novel bioactive molecules. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to work with this compound and explore its full potential in drug discovery and other areas of chemical science.
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